TLBC

Description

Properties

IUPAC Name |

[4-[(E)-3-(4-iodophenyl)prop-2-enoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BIO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10,19-20H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMGWCQXSPGCMW-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)I)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)I)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-4-Iodo,4'-boranyl-chalcone (TLBC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Iodo,4'-boranyl-chalcone (TLBC) is a synthetic boronic-chalcone derivative that has demonstrated significant antitumor activity, particularly against malignant glioma cell lines. Chalcones, precursors to flavonoids, are a class of organic compounds recognized for their diverse biological activities. The incorporation of a boronic acid group and an iodine atom into the chalcone scaffold in this compound appears to be a key determinant of its potent pro-apoptotic effects in cancer cells. This document provides a comprehensive overview of the chemical structure, biological activity, and proposed mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

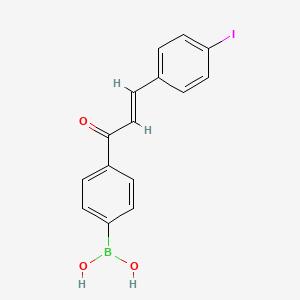

The chemical structure of trans-4-Iodo,4'-boranyl-chalcone is characterized by a central α,β-unsaturated ketone system linking two substituted aromatic rings. One ring is substituted with an iodine atom at the fourth position, while the other contains a boronic acid group at the fourth position.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-3-(4-iodophenyl)-1-(4-boronophenyl)prop-2-en-1-one | - |

| Molecular Formula | C₁₅H₁₂BIO₃ | - |

| Molecular Weight | 377.97 g/mol | - |

| CAS Number | 917999-79-8 | - |

| Appearance | Likely a solid | - |

| Solubility | Soluble in DMSO | - |

Biological Activity and Quantitative Data

This compound exhibits dose-dependent inhibitory effects on the proliferation of various malignant glioma cell lines. Its primary mechanism of action is the induction of apoptosis.

Table 2: In Vitro Efficacy of this compound against Malignant Glioma Cell Lines

| Cell Line | IC₅₀ (µM) |

| U87 MG | 5.5 |

| T98G | 10.5 |

| A172 | 25.5 |

| U251 MG | Not specified |

Data extracted from the abstract of Sasayama et al., J Neurooncol, 2007.

Table 3: In Vivo Efficacy of this compound in a Malignant Glioma Xenograft Model

| Treatment Group | Dose | Tumor Volume Reduction (%) |

| This compound | 20 mg/kg | 43.9 (P < 0.01) |

Data extracted from the abstract of Sasayama et al., J Neurooncol, 2007.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in malignant glioma cells through a caspase-dependent pathway. A key aspect of its mechanism is the downregulation of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-X(L). This shifts the cellular balance towards apoptosis, leading to the activation of caspases and subsequent programmed cell death. Notably, the pro-apoptotic activity of this compound appears to be independent of the tumor suppressor protein p53.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the anticancer properties of this compound. These are based on standard laboratory procedures and the information available from the primary literature.

Synthesis of trans-4-Iodo,4'-boranyl-chalcone (this compound)

A plausible synthetic route for this compound is the Claisen-Schmidt condensation of 4-iodobenzaldehyde with 4'-acetylphenylboronic acid (4'-boroacetophenone).

Reaction Scheme:

Caption: Proposed synthesis of this compound via Claisen-Schmidt Condensation.

Materials:

-

4-Iodobenzaldehyde

-

4'-Acetylphenylboronic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve equimolar amounts of 4-iodobenzaldehyde and 4'-acetylphenylboronic acid in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH to the stirred mixture.

-

Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

The precipitated crude product can be collected by vacuum filtration.

-

Wash the crude product with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product by techniques such as NMR spectroscopy and mass spectrometry.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on glioma cell lines and to calculate the IC₅₀ values.

Materials:

-

Malignant glioma cell lines (e.g., U87 MG, T98G, A172)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the glioma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Apoptotic Proteins

This technique is used to assess the effect of this compound on the expression levels of key apoptotic proteins like Bcl-2, Bcl-X(L), and Bax.

Materials:

-

Glioma cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Bcl-X(L), Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat glioma cells with this compound at a specific concentration for a defined period.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

In Vivo Antitumor Activity in a Glioma Xenograft Model

This protocol describes a general approach to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Malignant glioma cells (e.g., U87 MG)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of glioma cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., intraperitoneally) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (Length × Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry or Western blotting for apoptotic markers).

-

Compare the tumor growth between the treatment and control groups to evaluate the antitumor efficacy of this compound.

Conclusion

trans-4-Iodo,4'-boranyl-chalcone (this compound) is a promising anti-cancer agent with potent activity against malignant glioma. Its mechanism of action, involving the induction of apoptosis through the modulation of Bcl-2 family proteins, makes it an interesting candidate for further preclinical and clinical investigation. The experimental protocols provided herein offer a framework for the synthesis, in vitro, and in vivo evaluation of this compound and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and to optimize its delivery and efficacy for the treatment of glioblastoma and potentially other malignancies.

An In-Depth Technical Guide on the Discovery and Synthesis of trans-4-Iodo,4'-boranyl-chalcone (TLBC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of trans-4-Iodo,4'-boranyl-chalcone (TLBC), a novel boronic-chalcone derivative with demonstrated anti-tumor activity against malignant glioma. This document details the experimental protocols for its synthesis and biological characterization, presents key quantitative data in a structured format, and visually elucidates its proposed mechanism of action through signaling pathway diagrams.

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including anti-cancer effects. The strategic incorporation of a boronic acid group and an iodine atom into the chalcone scaffold has led to the development of trans-4-Iodo,4'-boranyl-chalcone (this compound). This modification has been shown to enhance its cytotoxic activity against cancer cells. This guide will delve into the foundational research that has established this compound as a promising candidate for further investigation in oncology drug development.

Discovery and Synthesis of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction, a reliable method for the formation of chalcones. This reaction involves the base-catalyzed condensation of an appropriate aromatic ketone and aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-iodobenzaldehyde

-

4'-aminoacetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

Dissolve 4-iodobenzaldehyde and 4'-aminoacetophenone in equimolar amounts in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in ethanol dropwise to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude product from ethanol to obtain pure trans-4-Iodo,4'-boranyl-chalcone.

Biological Activity and Mechanism of Action

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation of various malignant glioma cell lines. The primary mechanism of its anti-tumor activity is the induction of apoptosis.

In Vitro Anti-Glioma Activity

The cytotoxic effects of this compound have been evaluated against a panel of human glioma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | IC50 (µM) |

| U87 MG | 5.5 |

| T98G | 12.5 |

| A172 | 25.5 |

| U251 | 8.0 |

| Table 1: In Vitro Cytotoxicity of this compound against Human Glioma Cell Lines.[1] |

In Vivo Anti-Tumor Efficacy

In a malignant glioma xenograft model, this compound exhibited significant anti-tumor activity.

| Treatment Group | Dose | Tumor Volume Reduction (%) |

| Control | Vehicle | 0 |

| This compound | 20 mg/kg | 43.9 (p < 0.01) |

| Table 2: In Vivo Anti-Tumor Activity of this compound in a Glioma Xenograft Model.[1] |

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in glioma cells through a caspase-dependent pathway that is independent of the tumor suppressor protein p53.[1] This is a crucial finding as many cancers exhibit mutated or non-functional p53, rendering them resistant to conventional therapies that rely on a p53-mediated apoptotic response.

The apoptotic signaling cascade initiated by this compound involves the modulation of the Bcl-2 family of proteins. Specifically, this compound leads to a decrease in the expression of the anti-apoptotic proteins Bcl-2 and Bcl-X(L) and a slight increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.

Figure 1: Proposed signaling pathway of this compound-induced apoptosis in glioma cells.

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

Procedure:

-

Seed glioma cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Figure 2: Experimental workflow for the MTT cell viability assay.

Caspase Activity Assay

Procedure:

-

Lyse this compound-treated and control glioma cells.

-

Determine the protein concentration of the cell lysates.

-

Incubate the lysates with a caspase-specific fluorogenic or colorimetric substrate (e.g., for caspase-3 and caspase-9).

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Quantify caspase activity relative to the untreated control.

Western Blot Analysis

Procedure:

-

Prepare protein lysates from this compound-treated and control glioma cells or tumor xenografts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Perform densitometric analysis to quantify the relative protein expression levels.

Conclusion

trans-4-Iodo,4'-boranyl-chalcone (this compound) is a promising anti-cancer agent that effectively induces apoptosis in malignant glioma cells, both in vitro and in vivo. Its ability to trigger cell death independently of p53 and through the modulation of the Bcl-2 family of proteins makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective glioma therapies.

References

An In-depth Technical Guide on the Biological Function and Pathways of trans-4-Iodo,4'-boranyl-chalcone (TLBC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-Iodo,4'-boranyl-chalcone (TLBC) is a synthetically derived boronic-chalcone compound that has demonstrated significant anti-tumor properties, particularly against malignant glioma cell lines. Chalcones, the precursors to flavonoids, are recognized for their diverse biological activities, and this compound emerges as a promising candidate for chemotherapeutic development. This technical guide delineates the core biological functions of this compound, focusing on its mechanism of inducing apoptosis and its impact on key signaling pathways. Detailed experimental protocols for assays crucial to characterizing this compound's activity are provided, alongside quantitative data and visual representations of its molecular interactions and experimental workflows.

Core Biological Function: Induction of Apoptosis in Glioma Cells

The primary biological function of this compound in the context of oncology is the induction of programmed cell death, or apoptosis, in cancer cells. Studies have shown that this compound exhibits a dose-dependent inhibitory effect on the proliferation of various glioma cell lines.[1] A key characteristic of this compound's mechanism is that its cytotoxic effects are mediated through a caspase-dependent pathway.[1]

Signaling Pathways Modulated by this compound

This compound's induction of apoptosis is intricately linked to its modulation of the intrinsic apoptotic pathway, which is heavily regulated by the Bcl-2 family of proteins.

The Intrinsic Apoptotic Pathway

This compound has been observed to decrease the levels of anti-apoptotic proteins such as Bcl-2 and/or Bcl-X(L) in several glioma cell lines.[1] Concurrently, it can lead to a slight increase in the expression of pro-apoptotic proteins like Bax.[1] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. The apoptotic activity induced by this compound is independent of the tumor suppressor p53 status of the glioma cells.[1]

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various human glioma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Description | IC50 (µM) |

| U87 MG | Glioblastoma, p53 wild-type | 5.5 |

| U251 MG | Glioblastoma, p53 mutant | 10.5 |

| T98G | Glioblastoma, p53 mutant | 25.5 |

| A172 | Glioblastoma, p53 wild-type | 12.5 |

| KNS-42 | Glioblastoma | 18.5 |

| Data sourced from Sasayama et al., J Neurooncol, 2007.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on glioma cell lines.

Materials:

-

Glioma cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in this compound-treated cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

-

This compound-treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Anti-tumor Activity

In addition to its in vitro effects, this compound has demonstrated anti-tumor activity in a malignant glioma xenograft model.[1] Intratumoral administration of this compound at a concentration of 20 mg/kg resulted in a significant reduction in tumor volume.[1] Immunohistochemical analysis of these tumors revealed decreased Bcl-2 protein levels and a slight increase in Bax protein levels, corroborating the in vitro findings.[1]

Conclusion

Trans-4-Iodo,4'-boranyl-chalcone (this compound) is a potent inducer of apoptosis in malignant glioma cells. Its mechanism of action involves the modulation of the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic Bcl-2 family proteins and the activation of caspases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this compound as a potential chemotherapeutic agent. Future studies should aim to elucidate the broader signaling network affected by this compound and to evaluate its efficacy and safety in more advanced preclinical models.

References

An In-depth Technical Guide to TBC1D24 Protein Binding Affinity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein TBC1D24 has emerged as a critical player in a spectrum of neurological and developmental disorders. Mutations in the TBC1D24 gene are linked to conditions such as epilepsy, intellectual disability, and deafness, underscoring its importance in normal physiological function.[1][2] This technical guide provides a comprehensive overview of TBC1D24, with a particular focus on its binding affinities, molecular interactions, and the signaling pathways it modulates. Detailed experimental protocols for studying these interactions are also provided to facilitate further research and therapeutic development.

Introduction to TBC1D24

TBC1D24, or TBC1 Domain Family Member 24, is a protein characterized by a conserved Tre2/Bub2/Cdc16 (TBC) domain.[3][4] Proteins containing this domain are known to interact with GTPases and may function as GTPase-activating proteins (GAPs) for the Rab family of small GTPases, which are key regulators of membrane trafficking.[3][5][6] TBC1D24 also possesses a TLDc (TBC, LysM, Domain catalytic) domain, which is thought to be involved in resistance to oxidative stress.[4] The protein is highly expressed in the brain, particularly in the cerebral cortex and hippocampus, suggesting a vital role in neuronal function.[7][8][9]

Mutations in TBC1D24 are associated with a wide range of phenotypes, from non-syndromic hearing loss to severe epileptic encephalopathies like DOORS syndrome (Deafness, Onychodystrophy, Osteodystrophy, mental Retardation, and Seizures).[4][7] This phenotypic variability highlights the multifaceted role of TBC1D24 in cellular processes.

Binding Partners and Affinities

The primary function of TBC1D24 is believed to be the regulation of vesicular trafficking through its interaction with small GTPases.[2] While specific quantitative binding affinities (e.g., Kd values) are not extensively reported in the literature, co-immunoprecipitation and other interaction assays have identified key binding partners.

Table 1: Known Binding Partners of TBC1D24

| Binding Partner | Protein Family | Cellular Function | Evidence |

| ARF6 | ADP Ribosylation Factor (ARF) GTPase | Regulation of endocytic trafficking, actin cytoskeleton remodeling, neuronal development.[2][8] | Co-immunoprecipitation.[8][9] |

| Rab35 | Rab GTPase | Endosomal trafficking of synaptic vesicles, neurotransmitter release.[4] | Inferred from studies on the Drosophila homolog, Skywalker (Sky).[4] |

| v-ATPase | Vacuolar-type H+-ATPase | Proton pumping, acidification of intracellular compartments.[10] | Ongoing research suggests a functional interaction.[10] |

The interaction between TBC1D24 and ARF6 appears to be GDP-dependent.[8] Notably, some pathogenic mutations in TBC1D24 impair its binding to ARF6, leading to significant disruptions in neuronal development.[2][8]

Signaling Pathways and Cellular Functions

TBC1D24 is implicated in several critical signaling pathways that govern neuronal development and function.

ARF6-Mediated Neuronal Development

TBC1D24 modulates the ARF6 signaling pathway, which is crucial for neurite outgrowth, dendritic branching, and spine formation.[8][9] By acting as a negative modulator of ARF6, TBC1D24 plays a role in the intricate processes of neuronal migration and maturation.[4] Disruption of this pathway due to TBC1D24 mutations can lead to the "subtle cytoarchitectural alterations" that are thought to underlie brain hyperexcitability and seizures.[8][9]

Caption: TBC1D24 regulation of the ARF6 signaling pathway.

Rab-Mediated Synaptic Vesicle Trafficking

The TBC domain of TBC1D24 suggests a role as a Rab-GAP, regulating the cycle of Rab GTPases between their active (GTP-bound) and inactive (GDP-bound) states.[6][11][12] This function is critical for the precise control of synaptic vesicle transport, docking, and fusion, which are essential for neurotransmission. The Drosophila homolog of TBC1D24, Skywalker, has been shown to facilitate the hydrolysis of GTP by Rab35, thereby controlling synaptic vesicle rejuvenation.[4]

Caption: The role of TBC1D24 in the Rab GTPase cycle.

Experimental Protocols

Investigating the binding affinity and interactions of TBC1D24 is crucial for understanding its function and the pathology of associated diseases. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions

This protocol is adapted from the methods used to demonstrate the interaction between TBC1D24 and ARF6.[8][9]

Objective: To determine if TBC1D24 physically interacts with a putative binding partner (e.g., ARF6) in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for tagged proteins (e.g., FLAG-TBC1D24 and HA-ARF6)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Anti-FLAG antibody (for immunoprecipitation)

-

Anti-HA antibody (for Western blotting)

-

Protein A/G-agarose beads

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells to be 70-80% confluent at the time of transfection.

-

Co-transfect cells with expression vectors for FLAG-TBC1D24 and HA-ARF6 using Lipofectamine 2000 according to the manufacturer's protocol.

-

Incubate for 24-48 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared lysate.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads 3-5 times with lysis buffer.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated ARF6.

-

Probe for FLAG-TBC1D24 to confirm successful immunoprecipitation.

-

References

- 1. The epilepsy and intellectual disability-associated protein TBC1D24 regulates the maintenance of excitatory synapses and animal behaviors | PLOS Genetics [journals.plos.org]

- 2. neurology.org [neurology.org]

- 3. genecards.org [genecards.org]

- 4. epilepsygenetics.blog [epilepsygenetics.blog]

- 5. Specific TBC Domain-Containing Proteins Control the ER-Golgi-Plasma Membrane Trafficking of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TBC domain - Wikipedia [en.wikipedia.org]

- 7. TBC1D24 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. TBC1D24, an ARF6-Interacting Protein, Is Mutated in Familial Infantile Myoclonic Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TBC1D24, an ARF6-interacting protein, is mutated in familial infantile myoclonic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fondazionetelethon.it [fondazionetelethon.it]

- 11. portlandpress.com [portlandpress.com]

- 12. TBC proteins: GAPs for mammalian small GTPase Rab? - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of TLBC in different solvents

An In-depth Technical Guide on the Solubility of Compound T (Tert-butyl-Lipophilic-Benzamide-Core)

This technical guide provides a comprehensive overview of the solubility characteristics of the hypothetical molecule, "Compound T" (Tert-butyl-Lipophilic-Benzamide-Core). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the solubility of Compound T in a range of common solvents and provides detailed experimental protocols for solubility determination.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction chemistry to formulation development. The following table summarizes the solubility of Compound T in a selection of solvents at a controlled temperature. This data is illustrative to demonstrate the presentation of such information.

Table 1: Solubility of Compound T in Various Solvents at 25°C

| Solvent | Classification | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | Nonpolar | > 50 | > 0.17 |

| Toluene | Nonpolar | > 50 | > 0.17 |

| Dichloromethane | Polar Aprotic | > 50 | > 0.17 |

| Diethyl Ether | Polar Aprotic | 35.2 | 0.12 |

| Ethyl Acetate | Polar Aprotic | 28.9 | 0.10 |

| Acetone | Polar Aprotic | 25.1 | 0.08 |

| Isopropanol | Polar Protic | 15.4 | 0.05 |

| Ethanol | Polar Protic | 10.8 | 0.04 |

| Methanol | Polar Protic | 5.2 | 0.02 |

| Water | Polar Protic | < 0.1 | < 0.0003 |

| 5% HCl (aq) | Aqueous Acid | < 0.1 | < 0.0003 |

| 5% NaOH (aq) | Aqueous Base | < 0.1 | < 0.0003 |

Note: The molecular weight of the hypothetical Compound T is assumed to be 291.42 g/mol for the calculation of molar solubility.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical research. The following protocols provide a generalized methodology for determining the solubility of a solid organic compound like Compound T.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to classify the compound based on its affinity for various types of solvents.[1][2]

Materials:

-

Compound T

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO3, 5% HCl

Procedure:

-

Add approximately 25 mg of Compound T to a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously for 30-60 seconds.[3]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[3]

-

If the compound is soluble in water, its acid-base properties can be initially assessed using litmus paper.[2]

-

For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% NaHCO3, and 5% HCl to identify potential acidic or basic functional groups.[2]

Quantitative Solubility Determination (Shake-Flask Method)

For precise quantification of solubility, the shake-flask method is commonly employed, which allows for the determination of equilibrium solubility.[4]

Materials:

-

Compound T

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of Compound T to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.[4]

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of Compound T in the diluted sample using a validated analytical method, such as HPLC with a pre-established calibration curve.[4]

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Workflow for the qualitative assessment of solubility.

Caption: Workflow for the quantitative determination of equilibrium solubility.

References

An In-depth Technical Guide to Target Identification and Validation for Boronic-Chalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a specific molecular target is a critical step in the development of novel therapeutics.[1][2][3] A thorough understanding of a drug's mechanism of action, including its direct binding partners and the downstream cellular pathways it modulates, is essential for predicting efficacy, understanding potential toxicities, and developing rational strategies for clinical application. This guide provides an in-depth overview of the core methodologies and experimental workflows employed in the target identification and validation of TLBC, a boronic-chalcone derivative with demonstrated anticancer activity.[4]

Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have shown a wide range of biological activities, including anticancer properties.[5] The incorporation of a boronic acid moiety into the chalcone scaffold has been shown to enhance this anticancer activity.[6][7] One such derivative, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114), has been found to inhibit the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of p53 and the induction of apoptosis.[8][9] This guide will use this compound as a case study to illustrate the comprehensive process of target identification and validation.

Section 1: Target Identification Strategies

The process of identifying the molecular target(s) of a small molecule like this compound can be broadly categorized into two main approaches: computational methods and experimental methods.

Computational Approaches for Target Prediction

Computational methods serve as a valuable starting point for generating hypotheses about the potential targets of a compound.[1][10] These in silico techniques leverage existing biological and chemical data to predict drug-target interactions.

1.1.1 Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known targets, potential targets for this compound can be inferred.

1.1.2 Structure-Based Methods (Reverse Docking): If the three-dimensional structure of this compound is known, it can be computationally docked into the binding sites of a large number of protein structures in databases like the Protein Data Bank (PDB).[4][11] This "reverse docking" approach can identify proteins that are likely to bind to this compound with high affinity.

Experimental Approaches for Target Identification

Experimental methods are essential for confirming the direct interaction between a compound and its predicted targets within a biological context.[2][12] These can be broadly divided into affinity-based and label-free methods.

1.2.1 Affinity-Based Proteomics: This is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[2][13]

-

Affinity Chromatography: In this method, this compound is chemically modified with a linker and immobilized on a solid support (e.g., beads).[14] This "bait" is then incubated with a cell lysate. Proteins that bind to this compound are captured and subsequently eluted and identified by mass spectrometry.

-

Photoaffinity Labeling: This technique involves modifying this compound with a photoreactive group. Upon exposure to UV light, the modified this compound forms a covalent bond with its binding partners, allowing for their subsequent isolation and identification.

1.2.2 Label-Free Methods: These methods have the advantage of not requiring any modification of the compound of interest, thus preserving its native binding characteristics.

-

Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that the binding of a ligand to a protein increases its thermal stability.[15][16] Cells are treated with this compound, and then subjected to a temperature gradient. The soluble fraction of proteins at each temperature is analyzed by techniques like Western blotting or mass spectrometry to identify proteins that are stabilized by this compound binding.

-

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that react with active sites of specific enzyme families to profile changes in enzyme activity upon treatment with a compound.[17][18] This can help identify the enzyme class that this compound interacts with.

Section 2: Target Validation

Once potential targets have been identified, the next crucial step is to validate that the interaction with these targets is responsible for the observed biological effects of the compound.[19][20]

Biochemical Validation

Biochemical assays are used to confirm the direct interaction between this compound and the identified target protein and to quantify the binding affinity.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a target protein immobilized on a sensor chip.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a small molecule to its target, providing a complete thermodynamic profile of the interaction.

-

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound to determine the IC50 value, a measure of the compound's potency.

Cellular and Genetic Validation

Cellular and genetic approaches are used to establish a causal link between the target and the cellular phenotype induced by the compound.

-

Target Knockdown/Knockout: Techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the target protein.[19] If the cellular effects of this compound are diminished in these cells, it provides strong evidence that the identified protein is indeed the target.

-

Overexpression Studies: Conversely, overexpressing the target protein may enhance the cellular response to this compound.

-

Mutation Analysis: If the binding site of this compound on the target protein is known, mutating key residues in the binding site should abolish the compound's effect.

Section 3: Data Presentation

Quantitative Data Summary

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound (AM114) | Glioma Cell Lines | MTT Assay | 5.5 - 25.5 | [4] |

| This compound (AM114) | HCT116 (wild-type p53) | MTT Assay | 1.5 | [8] |

| This compound (AM114) | HCT116 (wild-type p53) | Colony Formation | 0.6 | [8] |

| Boronic-Chalcone 5 | SCC-25 | Cytotoxicity | 17.9 | [7][21] |

| Boronic-Chalcone 4 | SCC-25 | Cytotoxicity | 9.8 | [7][21] |

| Chalcone-boronic acid 2 | Breast Cancer Lines | Growth Inhibition | Varies | [22][23] |

| Chalcone-boronic acid 4 | Breast Cancer Lines | Growth Inhibition | Varies | [22][23] |

| Chalcone-boronic acid 5 | Breast Cancer Lines | Growth Inhibition | Varies | [22][23] |

Section 4: Experimental Protocols

Affinity Chromatography Protocol

-

Immobilization of this compound:

-

Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., an amine or carboxyl group).

-

Covalently attach the this compound derivative to activated agarose or magnetic beads.

-

Wash the beads extensively to remove any unbound compound.

-

-

Cell Lysate Preparation:

-

Culture cells of interest to a high density.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the immobilized this compound with the cell lysate for several hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with beads that have not been coupled to this compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads using a competitive ligand, a high salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

-

Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

-

Cellular Thermal Shift Assay (CETSA) Protocol

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time to allow for target engagement.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

-

Protein Extraction:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

-

Analysis:

-

Analyze the soluble protein fraction by Western blotting using an antibody against the putative target protein.

-

Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

-

Section 5: Visualizations

Signaling Pathway

Caption: Hypothesized signaling pathway of this compound action.

Experimental Workflow

Caption: Workflow for this compound target identification and validation.

Logical Relationship

Caption: Logical relationship of validation techniques.

References

- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sapient.bio [sapient.bio]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel boronic-chalcone derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity [mdpi.com]

- 8. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 15. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. mdpi.com [mdpi.com]

- 18. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 23. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploratory Studies of trans-4-Iodo,4'-boranyl-chalcone (TLBC) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical exploratory studies of trans-4-Iodo,4'-boranyl-chalcone (TLBC), a novel boronic-chalcone derivative, in animal models of malignant glioma. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.

Core Findings and Data Presentation

trans-4-Iodo,4'-boranyl-chalcone has demonstrated significant antitumor activity in both in vitro and in vivo models of malignant glioma.[1] The compound exhibits a dose-dependent inhibitory effect on various glioma cell lines and induces apoptosis.[1]

Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines

| Cell Line | IC50 (μM) |

| U87MG | 5.5 |

| T98G | 25.5 |

| U251MG | Not Specified in Abstract |

| A172 | Not Specified in Abstract |

Data extracted from Sasayama et al., 2007.[1]

Table 2: In Vivo Efficacy of this compound in a U87MG Xenograft Mouse Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 28 |

| Control (vehicle) | ~1200 |

| This compound (10 mg/kg, i.p., daily) | ~400 |

Approximate values interpreted from graphical data in Sasayama et al., 2007.

Experimental Protocols

The following methodologies are based on the key study investigating this compound in animal models.

In Vitro Cell Viability Assay

-

Cell Lines: Human malignant glioma cell lines (U87MG, T98G, U251MG, A172).

-

Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration.

-

Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a specific wavelength to quantify the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Animal Model

-

Animal Model: Athymic nude mice (nu/nu).

-

Tumor Implantation: U87MG human glioma cells were harvested and suspended in a suitable medium. A subcutaneous injection of the cell suspension was administered into the flank of each mouse.

-

Treatment Protocol:

-

Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups.

-

The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight, administered daily.

-

The control group received intraperitoneal injections of the vehicle solution.

-

-

Efficacy Evaluation:

-

Tumor size was measured periodically (e.g., twice weekly) using calipers.

-

Tumor volume was calculated using the formula: (length × width²) / 2.

-

Animal body weight was monitored as an indicator of toxicity.

-

-

Endpoint: The study was terminated after a predetermined period (e.g., 28 days), and tumors were excised for further analysis.

Mechanism of Action and Signaling Pathways

This compound is reported to induce apoptosis in glioma cells.[1] This process is independent of changes to the tumor suppressor protein p53.[1] The precise signaling cascade initiated by this compound leading to apoptosis is a key area for further investigation.

Diagram 1: Proposed Experimental Workflow for this compound In Vivo Study

Caption: Workflow for the in vivo evaluation of this compound in a glioma xenograft model.

Diagram 2: Hypothesized this compound-Induced Apoptotic Pathway

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of trans-4-iodo-4'-boranyl-chalcone (TLBC) and related boronic-chalcone compounds, focusing on their synthesis, anticancer properties, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Introduction: The Therapeutic Potential of Boronic-Chalcones

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a boronic acid moiety into the chalcone scaffold has emerged as a promising strategy to enhance their therapeutic efficacy. The boron atom can engage in unique interactions with biological targets, notably the active sites of proteases, leading to potent and often selective inhibition.

One such pioneering compound is trans-4-iodo-4'-boranyl-chalcone (this compound), which has demonstrated significant antitumor activity against malignant glioma cell lines. This guide will delve into the specifics of this compound and its analogs, presenting a consolidated overview of the current scientific knowledge.

Synthesis of Boronic-Chalcone Derivatives

The primary synthetic route to boronic-chalcone derivatives is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted benzaldehyde with a substituted acetophenone.

General Experimental Protocol: Claisen-Schmidt Condensation

The following is a generalized protocol for the synthesis of boronic-chalcone derivatives. Specific modifications may be required based on the desired substituents.

Materials:

-

Substituted benzaldehyde (e.g., 4-iodobenzaldehyde for this compound)

-

Substituted acetophenone (e.g., 4-acetylphenylboronic acid for this compound)

-

Base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., ethanol, methanol)

-

Acid for neutralization (e.g., dilute hydrochloric acid)

Procedure:

-

Dissolve the substituted acetophenone in the chosen alcohol solvent in a round-bottom flask.

-

Add the base catalyst to the solution and stir at room temperature.

-

Slowly add the substituted benzaldehyde to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified boronic-chalcone.

Experimental Workflow for Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of boronic-chalcones via Claisen-Schmidt condensation.

Anticancer Activity and Quantitative Data

Boronic-chalcone derivatives have demonstrated a broad spectrum of anticancer activity against various human cancer cell lines. The cytotoxic effects are often selective, showing greater potency against cancer cells compared to normal cells. Below is a summary of the reported half-maximal inhibitory concentration (IC50) values for this compound and related compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Glioma cell lines | 5.5 - 25.5 | Sasayama, T., et al. J Neurooncol. 2007. |

| AM114 | HCT116 (p53+/+) | 1.5 | Achanta, G., et al. Mol Pharmacol. 2006. |

| Compound 5 | SCC-25 | 17.9 | Lopes, J. R., et al. Molecules. 2025. |

| Compound 4 | SCC-25 | 9.8 | Lopes, J. R., et al. Molecules. 2025. |

| Unnamed Boronic Chalcone 1 | MCF-7 | 3.44 | Wang, Y., et al. Bioorg Med Chem. 2020. |

| Unnamed Boronic Chalcone 2 | HepG2 | 4.64 | Wang, Y., et al. Bioorg Med Chem. 2020. |

| Unnamed Boronic Chalcone 3 | HCT116 | 6.31 | Wang, Y., et al. Bioorg Med Chem. 2020. |

Mechanism of Action: Proteasome Inhibition and Apoptosis Induction

A primary mechanism of action for several potent boronic-chalcone derivatives, such as AM114, is the inhibition of the 26S proteasome. The boronic acid moiety forms a stable, yet reversible, complex with the active site threonine residue of the β5 subunit of the 20S proteasome, thereby inhibiting its chymotrypsin-like activity.

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering programmed cell death (apoptosis). A key consequence is the stabilization of the tumor suppressor protein p53, which is normally targeted for proteasomal degradation by MDM2. Accumulated p53 can then transcriptionally activate pro-apoptotic genes.

The induction of apoptosis by boronic-chalcones proceeds primarily through the intrinsic (mitochondrial) pathway. This is characterized by the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Signaling Pathway of Boronic-Chalcone Induced Apoptosis

Caption: Proposed signaling pathway for apoptosis induced by boronic-chalcone proteasome inhibitors.

Key Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Principle:

-

Annexin V: A protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (i.e., late apoptotic or necrotic cells).

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the boronic-chalcone compound at various concentrations for a specified duration. Include a vehicle-treated control.

-

Cell Harvesting: Gently harvest the cells (including any floating cells) and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Workflow for Annexin V/PI Apoptosis Assay

Caption: Experimental workflow for the detection of apoptosis using Annexin V and PI staining.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Principle: The assay utilizes a specific peptide substrate for the target caspase (e.g., DEVD for caspase-3) conjugated to a fluorescent or colorimetric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.

Protocol:

-

Cell Lysis: Treat cells with the boronic-chalcone compound and then lyse the cells to release their contents.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.

-

Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction to proceed.

-

Detection: Measure the fluorescence or absorbance of the released reporter molecule using a microplate reader.

-

Quantification: The level of caspase activity is proportional to the amount of reporter released.

Conclusion and Future Directions

This compound and its related boronic-chalcone derivatives represent a promising class of anticancer agents. Their ability to selectively target cancer cells and induce apoptosis through mechanisms such as proteasome inhibition makes them attractive candidates for further preclinical and clinical development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the chalcone scaffold for improved potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models of cancer.

-

Combination therapies: To investigate the synergistic effects of boronic-chalcones with other anticancer drugs or treatment modalities.

-

Elucidation of resistance mechanisms: To identify potential mechanisms of resistance and develop strategies to overcome them.

This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of boronic-chalcones into effective cancer therapies.

Methodological & Application

Application Notes and Protocols for Triple-Negative Breast Cancer (TNBC) Cell Culture and Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triple-Negative Breast Cancer (TNBC) is a highly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes treatment challenging, relying primarily on conventional chemotherapy.[1] Understanding the intricate signaling pathways that drive TNBC progression is crucial for the development of novel targeted therapies. This document provides detailed protocols for the culture of TNBC cells and subsequent analysis of key cellular processes and signaling pathways.

I. General Cell Culture Protocol for TNBC Cells

This protocol outlines the basic procedures for maintaining and subculturing TNBC cell lines such as MDA-MB-231 and SUM159.

Materials:

-

TNBC cell line (e.g., MDA-MB-231, SUM159)

-

Complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA solution (0.25%)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

-

Sterile centrifuge tubes

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Thawing and Seeding:

-

Rapidly thaw a cryopreserved vial of TNBC cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.[2]

-

Discard the supernatant and resuspend the cell pellet in 10-20 mL of fresh, pre-warmed complete growth medium.[2]

-

Transfer the cell suspension to a new culture flask and incubate at 37°C with 5% CO2.

-

-

Cell Maintenance and Subculturing:

-

Monitor cell confluency daily using an inverted microscope.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with PBS.[2]

-

Add 1-2 mL of Trypsin-EDTA solution per 25 cm² of surface area and incubate for 2-10 minutes at 37°C until cells detach.[2]

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

-

Collect the cell suspension in a sterile centrifuge tube and centrifuge at 150 x g for 5 minutes.[2]

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and perform a cell count.

-

Seed new culture flasks at the desired density (refer to specific cell line data sheets for recommendations).

-

II. Experimental Protocols

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][4]

Protocol:

-

Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with the desired compounds for the specified duration.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3-4 hours.[4]

-

Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 590 nm using a microplate reader.[4]

Data Presentation:

| Treatment Group | Concentration (µM) | Absorbance (OD 590nm) | % Viability |

| Control | 0 | 1.25 ± 0.08 | 100 |

| Compound X | 1 | 1.05 ± 0.06 | 84 |

| Compound X | 10 | 0.62 ± 0.04 | 49.6 |

| Compound X | 50 | 0.21 ± 0.02 | 16.8 |

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5][6]

Protocol:

-

Seed and treat TNBC cells as required for the experiment.

-

Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[7]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the samples by flow cytometry within one hour.

Data Presentation:

| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Compound Y (24h) | 60.8 ± 3.5 | 25.1 ± 2.8 | 14.1 ± 1.9 |

| Compound Y (48h) | 35.4 ± 4.2 | 40.7 ± 3.1 | 23.9 ± 2.5 |

This technique is used to detect specific proteins in a sample.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[9]

Protocol:

-

Sample Preparation:

-

Wash treated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.[10]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[9][11]

-

Wash the membrane three times with TBST for 10 minutes each.[9]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]

-

Data Presentation:

| Protein Target | Control (Relative Density) | Treatment A (Relative Density) | Treatment B (Relative Density) |

| p-AKT | 1.00 | 0.45 | 0.21 |

| Total AKT | 1.00 | 0.98 | 1.02 |

| Cleaved Caspase-3 | 1.00 | 2.50 | 4.75 |

| β-Actin | 1.00 | 1.00 | 1.00 |

III. Signaling Pathways and Visualizations

Several key signaling pathways are often dysregulated in TNBC, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[12]

Caption: The PI3K/AKT/mTOR signaling pathway in TNBC.

Caption: The RAF/MEK/ERK signaling pathway in TNBC.

Caption: General experimental workflow for TNBC cell culture analysis.

References

- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Using Tethered Ligand Binding Cassette (TLBC) Technology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tethered Ligand Binding Cassette (TLBC) technology in high-throughput screening (HTS) for drug discovery.

Introduction to Tethered Ligand Binding Cassette (this compound) Technology

Tethered Ligand Binding Cassette (this compound) technology is an innovative approach for studying ligand-receptor interactions, particularly for challenging targets such as G-protein coupled receptors (GPCRs). This method involves the genetic fusion of a ligand to its receptor or a nearby membrane anchor. This "tethered" ligand can then interact with the receptor in a controlled manner, providing a stable and reproducible signal for high-throughput screening. The "cassette" refers to the engineered biological system, often in a cellular context like yeast or mammalian cells, that contains the tethered ligand and the receptor of interest, along with a reporter system for detecting receptor activation or inhibition.[1]